5-Cyclopropoxy-2-(methylthio)pyridine-3-sulfonamide
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Overview
Description
5-Cyclopropoxy-2-(methylthio)pyridine-3-sulfonamide is a chemical compound with the molecular formula C9H12N2O3S2 and a molar mass of 260.33 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group, a methylthio group, and a pyridine sulfonamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 5-Cyclopropoxy-2-(methylthio)pyridine-3-sulfonamide involves several steps, typically starting with the preparation of the pyridine ring, followed by the introduction of the cyclopropoxy and methylthio groups. The reaction conditions often include the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
5-Cyclopropoxy-2-(methylthio)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the cyclopropoxy or methylthio groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles.
Scientific Research Applications
5-Cyclopropoxy-2-(methylthio)pyridine-3-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-(methylthio)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Cyclopropoxy-2-(methylthio)pyridine-3-sulfonamide can be compared with other similar compounds, such as:
- 5-Cyclopropoxy-2-(methylthio)pyridine-3-carboxamide
- 5-Cyclopropoxy-2-(methylthio)pyridine-3-sulfonyl chloride These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential applications .
Properties
Molecular Formula |
C9H12N2O3S2 |
---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-methylsulfanylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H12N2O3S2/c1-15-9-8(16(10,12)13)4-7(5-11-9)14-6-2-3-6/h4-6H,2-3H2,1H3,(H2,10,12,13) |
InChI Key |
WGXXLYPIPGMASC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=N1)OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
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